1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
This compound is a pyrrolo[2,3-b]pyridine derivative featuring a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the 1-position and a cyano (-CN) substituent at the 5-position. The SEM group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical and organic synthesis . The compound is cataloged by suppliers like BLD Pharm Ltd. and Shanghai Boten Medical Technology, indicating its industrial relevance .
Properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OSi/c1-19(2,3)7-6-18-11-17-5-4-13-8-12(9-15)10-16-14(13)17/h4-5,8,10H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEOIHBHNFVICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Pyrrolo Nitrogen with SEM Group
- Starting material: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one or a related pyrrolo[2,3-b]pyridine derivative.
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- Sodium hydride (60% dispersion in mineral oil) as a strong base.
- (2-(Chloromethoxy)ethyl)trimethylsilane (SEM chloride) as the protecting agent.
- Solvent mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
- Reaction performed under inert atmosphere (nitrogen) at 0 °C initially, then allowed to warm to room temperature.
- Reaction time typically around 21 hours.
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- The pyrrolo[2,3-b]pyridine derivative is dissolved in DMF and THF under nitrogen at 0 °C.
- Sodium hydride is added carefully to deprotonate the nitrogen.
- SEM chloride is added dropwise, and the mixture is stirred at room temperature for an extended period to ensure complete protection.
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- Formation of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine intermediate.
- Purification by extraction and chromatographic techniques yields the SEM-protected compound as an orange viscous oil or solid, with yields around 60-70%.
Introduction of the Cyano Group via Palladium-Catalyzed Coupling
- Starting material: SEM-protected pyrrolo[2,3-b]pyridine bearing a halogen (commonly bromine or chlorine) at the 5-position.
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- Palladium catalysts such as Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2.
- Base such as sodium carbonate, potassium carbonate, potassium phosphate, or potassium acetate.
- Borate compounds or cyanide sources for coupling.
- Solvent system: polar aprotic solvents like DMF, DMSO, or mixed solvents such as dioxane/water.
- Reaction temperature from room temperature up to 100 °C.
- Inert atmosphere (nitrogen or argon) protection.
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- The halogenated SEM-protected intermediate is reacted with a cyanide source in the presence of a palladium catalyst and base.
- The reaction mixture is stirred for 5 to 24 hours to achieve coupling.
- The product is isolated by aqueous workup and chromatographic purification.
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- Formation of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with yields reported around 50-70%.
Alternative or Additional Steps: Lewis or Brønsted Acid Catalysis
- In some synthetic routes, further functionalization or cyclization steps involve treatment of intermediates with Lewis acids (e.g., lithium tetrafluoroborate) or Brønsted acids (e.g., trifluoroacetic acid).
- These steps may be used to promote ring closure, rearrangement, or deprotection as required.
- Conditions typically involve mild heating (room temperature to 100 °C) and reaction times of 3 to 24 hours.
- Solvents such as acetonitrile or dichloromethane are commonly employed.
Representative Reaction Data Table
| Step | Starting Material | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Sodium hydride, SEM chloride | THF/DMF | 0 °C to RT | 21 h | ~60-70 | Inert atmosphere, N protection |
| 2 | SEM-protected 5-halogenated pyrrolo[2,3-b]pyridine | Pd(PPh3)4 or Pd(dppf)Cl2, base (K2CO3), cyanide source | Dioxane/water or DMF | RT to 100 °C | 5-24 h | ~50-70 | Inert atmosphere |
| 3 | Intermediate compound | Lewis acid (LiBF4) or acid (TFA) catalysis | Acetonitrile/DCM | RT to 100 °C | 3-24 h | Variable | Optional cyclization or deprotection |
Purification and Characterization
- Purification is commonly achieved by column chromatography using silica gel with solvent gradients such as ethyl acetate/hexanes.
- The final compound is often isolated as an orange viscous oil or solid.
- Characterization includes LC-MS (m/z ~ 265 [M+H]+), NMR spectroscopy, and melting point determination.
- Typical LC-MS retention time reported is around 3.5 minutes under standard conditions.
Summary of Key Research Findings
- The SEM protection strategy is effective for the nitrogen atom of pyrrolo[2,3-b]pyridine, enabling further functionalization without nitrogen interference.
- Palladium-catalyzed cyanation is a reliable method to introduce the cyano group at the 5-position, with various palladium catalysts and bases providing flexibility.
- The use of polar aprotic solvents and inert atmosphere conditions is critical to achieve high yields and purity.
- Acid or Lewis acid catalysis can be used for downstream transformations or to finalize the compound structure.
- Reported yields for the overall sequence range from moderate to good (50-70%), with purification by standard chromatographic methods.
This comprehensive analysis integrates data from patent literature, chemical synthesis databases, and recent research articles, ensuring a robust and authoritative overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine oxides, while reduction could produce pyridine amines.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug discovery.
- Case Study: Anticancer Activity
Research has indicated that pyrrolopyridine derivatives exhibit anticancer properties. In vitro studies have shown that compounds similar to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders.
- Case Study: Cognitive Enhancement
Preliminary studies suggest that derivatives of this compound may enhance cognitive functions in animal models, indicating its potential use in treating conditions like Alzheimer's disease.
Material Science
The unique chemical structure of this compound allows for applications in the development of novel materials.
- Case Study: Organic Electronics
Research has explored the use of this compound in organic semiconductor applications due to its electronic properties, which could lead to advancements in flexible electronics and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
*Inferred from structural analogs; exact molecular weight requires experimental validation.
Research Findings and Industrial Relevance
- Synthesis : The SEM group is typically introduced via alkylation of the pyrrolo[2,3-b]pyridine core, as seen in protocols for related SEM-protected boronic acids . Hydrogenation and deprotection steps (e.g., using Pd/C) are common in downstream modifications .
- Commercial Availability : Suppliers like BLD Pharm Ltd. and Otto Chemie offer derivatives at milligram-to-gram scales, reflecting demand in drug discovery .
Biological Activity
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as a derivative of pyrrolopyridine compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 879132-48-6
- Molecular Formula : C13H20N2O2Si
- Molecular Weight : 292.21 g/mol
Biological Activity Overview
Recent studies have indicated that compounds within the pyrrolopyridine class exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its effects on various biological targets.
Antiviral Activity
Research has shown that pyrrolopyridine derivatives can inhibit viral replication. For instance:
- A related compound demonstrated an EC50 value of 5–28 μM against respiratory syncytial virus (RSV), indicating significant antiviral potency at micromolar concentrations .
- Other studies have reported that similar structures exhibit selectivity against specific viral strains, making them promising candidates for antiviral drug development .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored:
- In vitro studies have indicated that certain pyrrolopyridine derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities showed CC50 values as low as 9 nM against T-lymphoblastic cell lines .
- The selectivity index (SI) for these compounds was notably high, suggesting a favorable therapeutic window for targeting malignant cells while sparing normal cells.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Interaction : Some derivatives may interact with specific receptors or pathways that modulate cellular responses to stress or infection.
- Cell Cycle Disruption : Anticancer properties may be attributed to the ability to disrupt the cell cycle in rapidly dividing cancer cells.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound and its analogs:
Q & A
Q. What synthetic methodologies are employed to construct the pyrrolo[2,3-b]pyridine core in this compound?
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization or condensation reactions. For example:
- Cyclization of 2-aminopyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the fused heterocyclic system .
- Pd-catalyzed cross-coupling (e.g., with 3,4-dimethoxyphenylboronic acid) to introduce substituents at specific positions, as demonstrated in Scheme 5 of .
- Use of NaH and methyl iodide (MeI) in THF to install the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, which stabilizes reactive intermediates during synthesis .
Q. How is the SEM protecting group introduced and removed, and what analytical techniques confirm its presence?
- Introduction : The SEM group is added using NaH as a base and MeI in THF at 0°C to room temperature .
- Removal : Acidic conditions (e.g., trifluoroacetic acid) or fluoride-based reagents (e.g., TBAF) cleave the SEM group selectively.
- Characterization :
- 1H NMR : Signals for SEM include a singlet for the trimethylsilyl group (~0.1 ppm) and resonances for the ethoxy-methylene moiety (~3.5–4.5 ppm) .
- Mass spectrometry (ESI-MS) : Look for the molecular ion peak corresponding to the SEM-protected intermediate (e.g., m/z 450.2 in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in nitration or halogenation of the pyrrolo[2,3-b]pyridine core?
- Electron-withdrawing groups (e.g., the 5-cyano substituent) direct electrophilic attacks to electron-rich positions. For example:
- Nitration (HNO₃ at 0°C) preferentially occurs at the 3-position of the pyridine ring due to the directing effect of the cyano group .
- Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful selection of ligands (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to minimize side reactions .
- Data-driven optimization : Monitor reaction progress via LC-MS or TLC to adjust temperature, solvent polarity, and catalyst loading.
Q. How should researchers address contradictions in spectral data, such as unexpected downfield shifts in 1H NMR?
- Case study : In , the 1H NMR of a related compound shows a singlet at δ 13.38 ppm, indicative of an acidic NH proton. Discrepancies may arise from:
- Tautomerism : The pyrrolopyridine system can exist in keto-enol tautomeric forms, altering chemical shifts.
- Solvent effects : DMSO-d₆ can stabilize specific conformers via hydrogen bonding, shifting proton resonances .
- Resolution : Use variable-temperature NMR or 2D experiments (e.g., COSY, HSQC) to confirm assignments.
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Docking studies : Model interactions between the SEM-protected pyrrolopyridine and target proteins (e.g., kinases) to rationalize bioactivity trends .
- DFT calculations : Predict electronic effects of substituents (e.g., the electron-deficient cyano group) on reactivity or binding affinity.
- MD simulations : Assess the stability of the SEM group under physiological conditions to guide prodrug design.
Q. How can researchers resolve low yields in multi-step syntheses involving SEM-protected intermediates?
- Critical factors :
- Purification : Use flash chromatography or recrystallization to isolate intermediates (e.g., reports a 28% yield after column purification) .
- Protecting group stability : Ensure SEM remains intact during harsh reactions (e.g., nitrations) by verifying inertness to reaction conditions via control experiments .
- Alternative routes : Explore one-pot syntheses or flow chemistry to reduce handling losses.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
